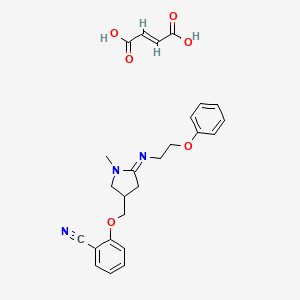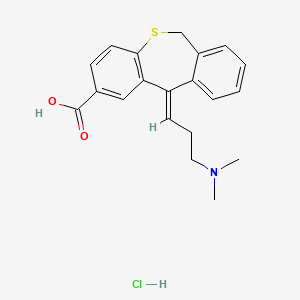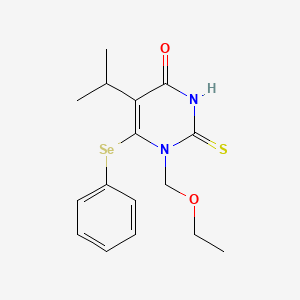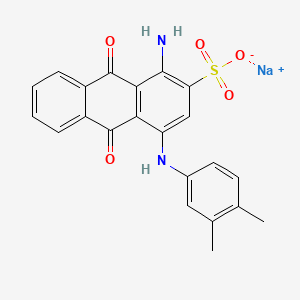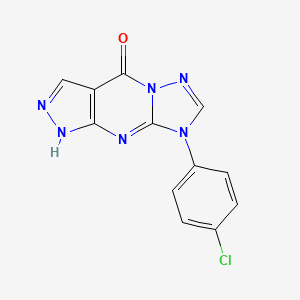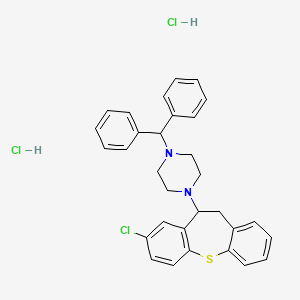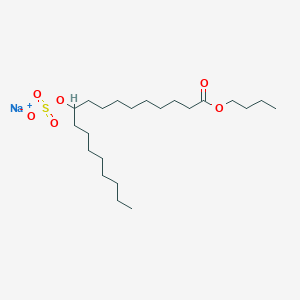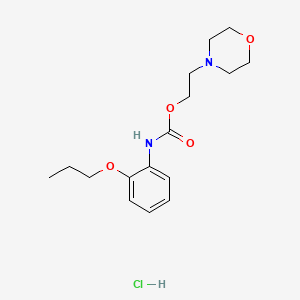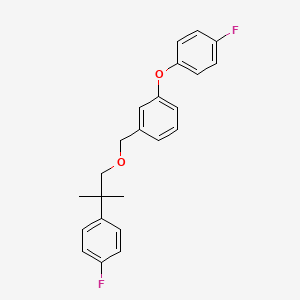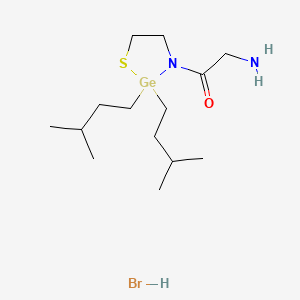
11-(F-Hexyl)-undecanoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(F-Hexyl)-undecanoyl carnitine is a fluorinated derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(F-Hexyl)-undecanoyl carnitine typically involves the introduction of a fluorinated hexyl group into the carnitine structure. This can be achieved through a multi-step process:
Fluorination: The hexyl group is fluorinated using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Acylation: The fluorinated hexyl group is then attached to an undecanoyl chloride through an acylation reaction, forming 11-(F-Hexyl)-undecanoyl chloride.
Carnitine Conjugation: Finally, the 11-(F-Hexyl)-undecanoyl chloride is reacted with carnitine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and acylation steps, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(F-Hexyl)-undecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorinated hexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(F-Hexyl)-undecanoyl carnitine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on molecular properties.
Biology: Investigated for its role in fatty acid metabolism and potential effects on mitochondrial function.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its enhanced lipophilicity.
Industry: Utilized in the development of fluorinated surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-(F-Hexyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The fluorinated hexyl group may enhance its interaction with lipid membranes, facilitating more efficient transport. The compound may also interact with specific enzymes involved in fatty acid metabolism, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Fluorinated Fatty Acids: Compounds with similar fluorinated alkyl chains.
Acyl Carnitines: Various derivatives with different acyl groups.
Uniqueness
11-(F-Hexyl)-undecanoyl carnitine is unique due to the presence of the fluorinated hexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for studying the effects of fluorination and for potential therapeutic applications.
Properties
CAS No. |
142674-38-2 |
|---|---|
Molecular Formula |
C24H34F13NO4 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
3-(12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C24H34F13NO4/c1-38(2,3)15-16(14-17(39)40)42-18(41)12-10-8-6-4-5-7-9-11-13-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h16H,4-15H2,1-3H3 |
InChI Key |
DBZDHDKNTCLMFC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


